molecular formula C13H25NO4 B6708746 N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide

N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide

Cat. No.: B6708746
M. Wt: 259.34 g/mol
InChI Key: BXTIAIXYUNNECD-UHFFFAOYSA-N
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Description

N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a hydroxyethoxy group and an oxan ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide typically involves the reaction of 4-(2-hydroxyethoxy)oxan-4-ylmethylamine with 2-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also include rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The oxan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxan derivatives.

Scientific Research Applications

Chemistry: N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its hydroxyethoxy group can be modified to introduce fluorescent or radioactive labels for imaging and tracking purposes.

Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. Its amide group can be modified to enhance binding affinity and selectivity for therapeutic targets.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers, resins, and coatings. Its unique properties make it suitable for creating materials with enhanced mechanical and chemical resistance.

Mechanism of Action

The mechanism of action of N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active site residues, while the oxan ring provides structural stability. The amide group can participate in various interactions, including hydrogen bonding and van der Waals forces, to enhance binding affinity and specificity.

Comparison with Similar Compounds

  • N-[[4-(2-hydroxyethoxy)phenyl]methyl]-2-methylbutanamide
  • N-[[4-(2-hydroxyethoxy)cyclohexyl]methyl]-2-methylbutanamide
  • N-[[4-(2-hydroxyethoxy)benzyl]methyl]-2-methylbutanamide

Comparison: Compared to similar compounds, N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide has a unique oxan ring structure that provides enhanced stability and reactivity. The presence of the hydroxyethoxy group allows for versatile chemical modifications, making it a valuable compound for various applications. Its amide group also contributes to its unique binding properties, making it a promising candidate for drug development and industrial applications.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-3-11(2)12(16)14-10-13(18-9-6-15)4-7-17-8-5-13/h11,15H,3-10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTIAIXYUNNECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NCC1(CCOCC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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